molecular formula C6H2BrFINO2 B1519636 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene CAS No. 1187385-70-1

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Cat. No.: B1519636
CAS No.: 1187385-70-1
M. Wt: 345.89 g/mol
InChI Key: CCIQHIQHQUTIAC-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene is a useful research compound. Its molecular formula is C6H2BrFINO2 and its molecular weight is 345.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The bromo, fluoro, and iodo substituents on the benzene ring can also influence the reactivity of the compound. These halogens are deactivating groups, making the benzene ring less reactive towards electrophilic aromatic substitution . They are ortho, para-directing, meaning they direct incoming electrophiles to the carbon atoms adjacent to the halogen (ortho position) or opposite the halogen (para position) .

The compound’s interaction with its environment can be influenced by various factors, including temperature, pH, and the presence of other chemicals. For example, many nitrobenzene compounds are sensitive to light and need to be stored in a dark place .

Properties

IUPAC Name

1-bromo-5-fluoro-4-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIQHIQHQUTIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670358
Record name 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-70-1
Record name 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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